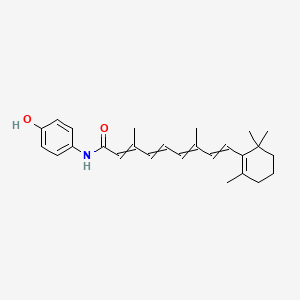

N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

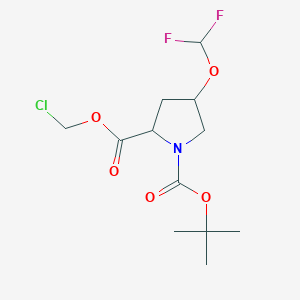

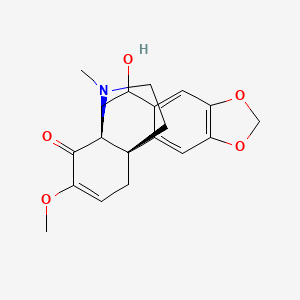

Fenretinide, also known as N-(4-hydroxyphenyl)retinamide, is a synthetic retinoid derivative. Retinoids are compounds related to vitamin A. Fenretinide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers. It has also shown promise in treating other conditions such as cystic fibrosis, rheumatoid arthritis, acne, and psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenretinide is synthesized through a multi-step process starting from all-trans-retinoic acid. The key steps involve the formation of an amide bond between all-trans-retinoic acid and 4-aminophenol. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of fenretinide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fenretinide undergoes various chemical reactions, including:

Reduction: Reduction reactions involving fenretinide are less common but can occur under specific conditions.

Substitution: Fenretinide can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides can react with the phenolic hydroxyl group under basic conditions.

Major Products:

Oxidation: Formation of ROS and other oxidative metabolites.

Reduction: Reduced forms of fenretinide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fenretinide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various reagents.

Medicine: Extensively studied for its anticancer properties, particularly in breast cancer, ovarian cancer, and neuroblastoma.

Mechanism of Action

Fenretinide exerts its effects through multiple mechanisms:

Retinoid-Receptor-Dependent Mechanisms: Fenretinide binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and inducing cell differentiation and apoptosis.

Retinoid-Receptor-Independent Mechanisms: Fenretinide induces the accumulation of ceramide and ROS, leading to cell death through apoptosis and/or necrosis.

Molecular Targets and Pathways: Fenretinide targets various molecular pathways, including the mitochondrial respiratory chain, leading to the generation of ROS and activation of apoptotic pathways.

Comparison with Similar Compounds

All-trans-retinoic acid: A natural retinoid with similar biological activities but different pharmacokinetic properties.

13-cis-retinoic acid: Another retinoid used in the treatment of acne and certain cancers.

Bexarotene: A synthetic retinoid used in the treatment of cutaneous T-cell lymphoma.

Comparison:

Uniqueness: Fenretinide is unique in its ability to induce apoptosis through both retinoid-receptor-dependent and independent mechanisms.

Advantages: Compared to other retinoids, fenretinide has a lower toxicity profile and a broader spectrum of anticancer activity.

Fenretinide continues to be a compound of significant interest in scientific research due to its diverse therapeutic potential and unique mechanisms of action.

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860814 |

Source

|

| Record name | 15-(4-Hydroxyanilino)retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)

![Methyl 13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B12432449.png)

![2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide](/img/structure/B12432468.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B12432469.png)

![2-Isobutyl-6-methyl-1H-benzo[d]imidazole](/img/structure/B12432481.png)